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2-ethoxy-4,6-diphenylpyrimidine

Cat. No.: B5793651
M. Wt: 276.3 g/mol
InChI Key: YCIWIQLSTXQZTO-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Science

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental scaffold in chemistry and biology. growingscience.comnumberanalytics.com As a six-membered ring with two nitrogen atoms at positions 1 and 3, it is a constituent of vital biomolecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids (DNA and RNA). nih.govontosight.aibhu.ac.in This biological significance has spurred extensive research into pyrimidine derivatives for a wide range of applications.

In contemporary chemical science, pyrimidine-based compounds are recognized for their diverse pharmacological and therapeutic properties. growingscience.comnih.gov They exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. nih.govbenthamdirect.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of a vast library of derivatives with tailored properties. numberanalytics.com Synthetic strategies, such as the Biginelli reaction, provide accessible routes to these complex molecules, making them attractive targets in medicinal chemistry and drug discovery. growingscience.comnih.gov The continuous exploration of pyrimidine chemistry underscores its enduring importance in developing new therapeutic agents and functional materials. growingscience.comnumberanalytics.com

The Distinctive Role of Alkoxy and Diphenyl Substituents in Pyrimidine Chemistry

The chemical and biological properties of a pyrimidine core can be significantly modulated by the introduction of various substituents. The specific combination of an ethoxy group at the 2-position and two phenyl groups at the 4- and 6-positions in 2-ethoxy-4,6-diphenylpyrimidine imparts a unique set of characteristics to the molecule.

Alkoxy Groups: An alkoxy group consists of an alkyl group single-bonded to an oxygen atom (R-O-). youtube.com In the context of pyrimidine chemistry, introducing an alkoxy group, such as the ethoxy group (CH₃CH₂O-), can influence the compound's electronic properties, solubility, and biological activity. youtube.comnih.gov The oxygen atom's lone pairs can participate in resonance, affecting the electron density of the pyrimidine ring. youtube.com Alkoxy groups are crucial in the synthesis of pharmaceuticals and agrochemicals, often serving as key intermediates or contributing to the final product's efficacy. nih.govacs.org For instance, 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) is a critical intermediate for certain herbicides. google.com

The interplay between the electron-donating ethoxy group and the bulky, aromatic phenyl groups in this compound is expected to result in a compound with distinct physical and chemical properties compared to simpler pyrimidine derivatives.

Scope and Significance of Research on this compound

While direct and extensive research focusing solely on this compound is not widely documented in publicly available literature, its significance can be inferred from the established importance of its constituent chemical motifs. The compound represents a convergence of three key structural features: the biologically active pyrimidine core, the modulating ethoxy group, and the sterically and electronically significant diphenyl substituents.

The potential research scope for this compound is broad, spanning several areas of chemical science:

Medicinal Chemistry: Given the wide array of biological activities associated with pyrimidine derivatives, this compound could be investigated as a scaffold for developing new therapeutic agents. ontosight.ai The lipophilic phenyl groups might enhance membrane permeability, a desirable trait for drug candidates.

Materials Science: The rigid structure and potential for π-stacking conferred by the diphenyl groups suggest that this compound could be a building block for novel organic materials with specific optoelectronic properties. researchgate.net

Synthetic Chemistry: The development of efficient synthetic routes to this compound and its derivatives would be a valuable contribution to organic synthesis, providing access to a new class of substituted pyrimidines for further investigation. growingscience.com

The significance of studying this compound lies in the fundamental understanding it could provide regarding structure-activity relationships in pyrimidine chemistry. Research into its synthesis, reactivity, and biological evaluation would contribute valuable data to the broader field of heterocyclic chemistry.

Data Tables

Table 1: Properties of Related Pyrimidine Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application/Research Area
2-Ethoxy-4,6-difluoropyrimidineC₆H₆F₂N₂O160.12Intermediate for pharmaceuticals and agrochemicals. google.comnih.gov
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.15Environmental transformation product of several herbicides. nih.gov
2-Ethoxy-4,6-dihydroxypyrimidineC₆H₈N₂O₃156.14Intermediate for herbicides. google.com
4,6-Dichloro-5-nitro-2-phenylpyrimidineC₁₀H₅Cl₂N₃O₂286.08Investigated for antimicrobial, antiviral, and anticancer potential. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O B5793651 2-ethoxy-4,6-diphenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-2-21-18-19-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIWIQLSTXQZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Ethoxy 4,6 Diphenylpyrimidine and Analogous Pyrimidine Scaffolds

Strategies for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine core is the foundational step in the synthesis of 2-ethoxy-4,6-diphenylpyrimidine. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern multicomponent approaches.

Cyclization Reactions Involving O-Ethylisourea Derivatives

A primary and well-established method for the synthesis of 2-alkoxypyrimidines involves the cyclocondensation of a β-dicarbonyl compound with an O-alkylisourea. For the synthesis of this compound, this involves the reaction of 1,3-diphenyl-1,3-propanedione with O-ethylisourea.

The synthesis of the requisite 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane, can be achieved through the Claisen condensation of acetophenone (B1666503) with ethyl benzoate (B1203000) in the presence of a strong base like sodium ethoxide or sodium amide. google.comprepchem.com O-Ethylisourea is typically used as its salt, such as the hydrochloride or sulfate, and is generated from the reaction of cyanamide (B42294) with ethanol. google.comgoogle.com

The cyclization reaction is generally carried out in the presence of a base, such as sodium ethoxide in ethanol. The base serves to deprotonate the active methylene (B1212753) group of the 1,3-dicarbonyl compound, which then undergoes a nucleophilic attack on the carbon of the O-ethylisourea. Subsequent intramolecular condensation and dehydration lead to the formation of the pyrimidine ring. While this method is effective for producing 2-ethoxy-4,6-dihydroxypyrimidine (B1589393), its direct application to form this compound by using 1,3-diphenyl-1,3-propanedione is a logical extension of this chemistry. google.comnih.gov

Table 1: Key Reactants for Cyclization

ReactantStructureRole
1,3-Diphenyl-1,3-propanedione(C₆H₅CO)₂CH₂β-Dicarbonyl component
O-EthylisoureaC₂H₅OC(=NH)NH₂Amidine equivalent
Sodium EthoxideNaOC₂H₅Base catalyst

Tandem Annulation-Oxidation Sequences from α,β-Unsaturated Ketones and Amidines

A more recent and efficient approach for the synthesis of substituted pyrimidines involves a tandem [3+3] annulation-oxidation sequence. This metal-free method utilizes readily available α,β-unsaturated ketones and amidines. In the context of synthesizing a diarylpyrimidine scaffold, a chalcone (B49325) derivative (an α,β-unsaturated ketone with two aryl groups) would be reacted with an appropriate amidine.

For the synthesis of a this compound precursor, one could envision a reaction between a chalcone and guanidine (B92328), followed by modification of the resulting 2-aminopyrimidine. However, a more direct, albeit less common, approach would be the use of an O-ethylisourea equivalent in a similar reaction, though this is not as widely documented as the use of amidines like benzamidine (B55565) or guanidine. The typical reaction proceeds via a Michael addition of the amidine to the α,β-unsaturated ketone, followed by cyclization and subsequent oxidation to the aromatic pyrimidine. This oxidation can often be achieved using air as the oxidant, making it a green and attractive method.

One-Pot Multicomponent Reactions for Diarylpyrimidine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. The synthesis of diarylpyrimidines can be achieved through such strategies. For instance, a three-component reaction of an aldehyde, a ketone, and an amidine source can lead to the formation of a pyrimidine ring.

While a direct one-pot synthesis of this compound is not prominently reported, analogous syntheses of polysubstituted pyridines and other heterocycles suggest its feasibility. nih.govresearchgate.net A hypothetical one-pot reaction could involve benzaldehyde, acetophenone, and O-ethylisourea under conditions that promote the initial formation of a chalcone in situ, which then reacts with the O-ethylisourea. The development of such a process would be highly desirable for its operational simplicity.

Directed Functionalization and Post-Cyclization Modification Approaches

An alternative to constructing the fully substituted pyrimidine ring in one go is to build a simpler pyrimidine core and then introduce the desired functional groups through post-cyclization modifications.

Regioselective Nucleophilic Substitution Reactions on Halogenated Pyrimidine Precursors

This strategy involves the synthesis of a halogenated pyrimidine scaffold, typically a dichlorinated or trichlorinated pyrimidine, which then serves as a versatile intermediate for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions.

A common precursor is 2,4,6-trichloropyrimidine (B138864), which can be synthesized from barbituric acid by reaction with phosphorus oxychloride. google.com Barbituric acid itself is prepared from the condensation of diethyl malonate and urea. google.com The chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring exhibit different reactivities, allowing for regioselective substitution. The 4 and 6 positions are generally more reactive towards nucleophiles than the 2-position.

To synthesize this compound, one could first perform a double nucleophilic substitution on 2,4,6-trichloropyrimidine with a phenyl nucleophile, such as that generated from phenyllithium (B1222949) or a Grignard reagent, although this can be challenging to control. A more controlled approach involves the displacement of the chlorine atoms with an ethoxide group. For instance, reacting 2,4-dichloro-6-phenylpyrimidine (B1267630) with sodium ethoxide would preferentially substitute the more reactive 4-chloro position. To obtain the desired 2-ethoxy isomer, one might start with 2-chloro-4,6-diphenylpyrimidine (B1225301) and react it with sodium ethoxide. The synthesis of 2-chloro-4,6-diphenylpyrimidine can be achieved by the cyclization of 1,3-diphenyl-1,3-propanedione with guanidine to give 2-amino-4,6-diphenylpyrimidine, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom. guidechem.comorgsyn.org Subsequently, the 2-chloro substituent can be displaced by ethoxide.

Table 2: Reactivity of Halogenated Pyrimidines

PositionRelative Reactivity in SNArCommon Nucleophiles
4 and 6HighAmines, Alkoxides, Thiolates
2ModerateStronger Nucleophiles or Harsher Conditions
5LowTypically unreactive towards SNAr

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful methods for forming carbon-carbon bonds and are widely used to introduce aryl groups onto heterocyclic scaffolds. nih.gov

To synthesize this compound using this approach, one would start with a dihalogenated pyrimidine bearing an ethoxy group at the 2-position. For example, 2-ethoxy-4,6-dichloropyrimidine (B1311153) can be synthesized from 2-ethoxy-4,6-dihydroxypyrimidine via chlorination with a reagent like phosphorus oxychloride. google.com This dihalogenated precursor can then undergo a double Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base to afford the target molecule.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Arylation

ReactionOrganometallic ReagentKey Advantages
Suzuki-MiyauraBoronic acids or estersMild reaction conditions, commercially available reagents, low toxicity of byproducts. google.com
StilleOrganostannanesTolerant of a wide range of functional groups.
HeckAlkenesForms C-C bonds with alkenes, can be adapted for arylation.

This methodology offers high functional group tolerance and generally proceeds with high yields and selectivity, making it a very attractive and versatile route for the synthesis of this compound and a wide range of its analogs.

Etherification Methods for Ethoxy Group Incorporation

The introduction of an ethoxy group at the 2-position of the pyrimidine ring is a critical transformation. The primary method employed is nucleophilic substitution, where a precursor bearing a suitable leaving group is treated with an ethoxide source.

A prevalent pathway begins with the synthesis of 2-hydroxy-4,6-diphenylpyrimidine. This intermediate can then be O-alkylated. However, the direct alkylation of hydroxypyrimidines can sometimes lead to a mixture of N- and O-alkylated products. nih.gov To circumvent this, the hydroxyl group is often converted to a better leaving group. For instance, treatment with a chlorinating agent like phosphorus oxychloride transforms the 2-hydroxypyrimidine (B189755) into the more reactive 2-chloropyrimidine (B141910) intermediate. google.comresearchgate.net

The subsequent reaction of the 2-chloro-4,6-diphenylpyrimidine with sodium ethoxide in a suitable solvent, such as ethanol, proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism to yield the final product, this compound. Microwave-assisted synthesis has been shown to accelerate such nucleophilic substitution reactions on chloropyrimidines, offering an efficient alternative to conventional heating. researchgate.net

Another approach involves the direct O-alkylation of 2-hydroxypyrimidines. The selectivity of this reaction is influenced by steric factors; bulky substituents on the pyrimidine ring can promote O-acylation and O-sulphonylation, a related transformation. rsc.org For direct etherification, metal-free, acid-catalyzed methods, such as carbenoid insertion using TfOH as a catalyst, have proven highly regioselective for the O-alkylation of similar N-heterocyclic compounds like 2-pyridones. rsc.org

PrecursorReagentMethodKey FeaturesReference
2-Chloro-4,6-diphenylpyrimidineSodium Ethoxide/EthanolNucleophilic Aromatic Substitution (SNAr)Common, high-yielding pathway. Can be accelerated with microwave irradiation. researchgate.net
2-Hydroxy-4,6-diphenylpyrimidineAlkyl HalidesDirect O-AlkylationCan face challenges with N- vs. O-alkylation selectivity. nih.gov
2-Hydroxypyrimidine AnaloguesDiazo Compounds/TfOHAcid-Catalyzed Carbenoid InsertionMetal-free, high regioselectivity for O-alkylation has been demonstrated. rsc.org

Optimization of Reaction Parameters and Catalytic Systems

Optimizing the synthesis of pyrimidine derivatives involves a careful study of catalysts, solvents, and additives to maximize yield and purity while minimizing reaction times and environmental impact.

Catalysis is pivotal in modern organic synthesis, offering pathways to products that might otherwise be inaccessible or inefficient to produce. In the context of pyrimidine synthesis, catalysts are employed to enhance reaction rates and control selectivity.

For coupling reactions that form the pyrimidine core or attach substituents, palladium-based catalysts are extensively used. For instance, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, such as attaching the phenyl groups to the pyrimidine ring. Catalyst systems like Pd(OAc)₂ combined with specific ligands (e.g., 2-aminopyrimidine-4,6-diol) have been found to be stable and highly efficient for coupling aryl halides with arylboronic acids, achieving high turnover numbers. researchgate.netpsu.edu The choice of ligand is crucial, as it influences the catalyst's activity and stability. acs.org

Copper catalysts have also been shown to be effective, particularly in cycloaddition reactions for constructing the pyrimidine ring itself. mdpi.com In recent years, magnetically recoverable nanocatalysts have gained attention as they combine high catalytic activity with the advantage of easy separation and recycling, aligning with the principles of green chemistry. nih.gov These have been successfully applied to the synthesis of related pyrano-pyrimidine systems. nih.gov

Reaction TypeCatalyst SystemRole of CatalystKey FindingsReference
Suzuki-Miyaura Cross-CouplingPd(OAc)₂ / Ligand (e.g., 2-aminopyrimidine-4,6-diol)Facilitates C-C bond formation between aryl halides and boronic acids.High efficiency and turnover numbers; ligand choice is critical for performance. researchgate.netacs.org
Cycloaddition ReactionsCu(II) TriflateCatalyzes the formation of the pyrimidine ring from precursors like alkynes and amidines.Powerful tool for constructing the core pyrimidine skeleton. mdpi.com
General Pyrimidine SynthesisMagnetic NanocatalystsProvides a recyclable, heterogeneous catalytic system.High activity, stability, and ease of separation from the reaction mixture. nih.gov

The choice of solvent is a critical parameter that can dramatically influence reaction outcomes. In the synthesis of substituted pyrimidines, the solvent can affect reactant solubility, reaction rate, and even regioselectivity.

For one-pot, regioselective double Suzuki couplings on dichloropyrimidines, alcoholic solvent mixtures were found to afford much greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov This highlights the solvent's direct participation in or stabilization of the catalytic cycle. The use of deep eutectic solvents (DES), such as a mixture of glyoxylic acid and L-proline, has been explored as a green alternative. researchgate.net These systems can act as both the solvent and the catalyst, offering benefits like environmental friendliness, high yields, and simplified workup procedures. researchgate.net

Additives, particularly bases, are also essential. In Suzuki couplings, a base such as Na₂CO₃ or K₃PO₄ is required to activate the boronic acid component. psu.edu In the etherification of a 2-chloropyrimidine, the use of a strong base like sodium ethoxide is fundamental to the reaction. For the synthesis of a related compound, 2-ethoxy-4,6-difluoropyrimidine, triethylamine (B128534) was used as a base during the chlorination step. google.com The solvent environment can also have subtle effects on the electronic structure of the pyrimidine molecule itself, which can influence its reactivity. nih.gov

ReactionSolvent SystemAdditive(s)EffectReference
Double Suzuki CouplingAlcoholic Mixtures (e.g., EtOH/Toluene)Base (e.g., K₂CO₃)Increased reactivity and lower required temperatures compared to aprotic solvents. nih.gov
Pyrano-pyrimidine SynthesisDeep Eutectic Solvent (DES) (e.g., Glyoxylic acid:L-proline)None (DES acts as catalyst)Provides an eco-friendly, efficient, and cost-effective reaction medium. researchgate.net
Suzuki-Miyaura Coupling1,4-DioxaneBase (e.g., Na₂CO₃)Standard conditions for Pd-catalyzed cross-coupling. psu.edu
Chlorination/FluorinationAcetonitrileBase (Triethylamine), Fluorinating Agent (Potassium Fluoride)Facilitates sequential halogenation steps in the synthesis of fluorinated analogues. google.com

Iii. Mechanistic Investigations and Reactivity Studies of 2 Ethoxy 4,6 Diphenylpyrimidine

Detailed Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds like pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the two nitrogen atoms, facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in In 2-ethoxy-4,6-diphenylpyrimidine, the ethoxy group at the C2 position is a potential leaving group for such substitutions.

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com For this compound, a nucleophile would attack the C2 carbon, leading to a tetrahedral intermediate. The negative charge is delocalized over the pyrimidine ring, particularly onto the nitrogen atoms. Subsequent expulsion of the ethoxide leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyrimidine ring. The phenyl groups at C4 and C6, while not as strongly electron-withdrawing as nitro groups, still influence the electrophilicity of the ring carbons.

Recent studies have also highlighted the possibility of a concerted SNAr (cSNAr) mechanism, where the bond formation with the nucleophile and the bond cleavage of the leaving group occur in a single step. nih.gov This pathway is less common for classical SNAr substrates but can be influenced by the specific reactants and conditions.

The reactivity of related substituted pyrimidines provides further insight. For instance, the displacement of a chlorine atom in 2-chloropyridines by amines is a well-established SNAr reaction. youtube.com Similarly, studies on 2-halopyridinium ketene (B1206846) hemiaminals have shown exceptional reactivity towards nucleophilic aromatic substitution at room temperature, highlighting the enhanced electrophilicity of activated pyridine (B92270) and, by extension, pyrimidine systems. chemrxiv.org

Analysis of Ring-Opening and Ring-Closure (ANRORC) Pathways in Pyrimidine Transformations

A fascinating alternative to the direct SNAr pathway is the Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism. This pathway is particularly relevant for the reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org The ANRORC mechanism provides an explanation for product formations that cannot be accounted for by the classical SNAr or aryne pathways. wikipedia.org

The process begins with the addition of a nucleophile to an electrophilic carbon of the pyrimidine ring, similar to the first step of the SNAr mechanism. However, instead of the direct expulsion of a leaving group, the pyrimidine ring undergoes cleavage. This ring-opened intermediate can then undergo isomerization or other transformations before a new ring closure occurs, leading to a rearranged product.

A key feature of the ANRORC mechanism is that it can result in a "degenerate ring transformation," where the atoms of the heterocyclic ring in the product are not in the same positions as they were in the starting material. acs.org Isotope labeling studies have been instrumental in confirming this pathway. For example, in the reaction of a substituted pyrimidine with a labeled nucleophile, the label can be incorporated into the heterocyclic ring of the product, which would not be possible via a simple SNAr mechanism. wikipedia.org

While direct studies on this compound are not extensively detailed in the public domain, the principles of the ANRORC mechanism observed in other pyrimidine systems are applicable. wikipedia.orgrsc.org The reaction of this compound with a potent nucleophile like sodium amide in liquid ammonia (B1221849) could potentially proceed through an ANRORC pathway. The nucleophile would add to the ring, followed by the opening of the C-N bond. Subsequent recyclization could lead to the formation of a new pyrimidine ring with the exocyclic nucleophile becoming part of the ring.

Photochemical Reactions and Excited State Pathways of Pyrimidine Derivatives

The photochemistry of pyrimidine derivatives is another area of significant research interest. Upon absorption of ultraviolet light, these molecules can be promoted to electronically excited states, leading to a variety of chemical transformations that are not accessible under thermal conditions. While free radical attack has been observed for the parent pyrimidine molecule, substituted pyrimidines can undergo more complex photochemical reactions. wikipedia.org

For a molecule like this compound, the presence of phenyl substituents introduces additional chromophores that can influence its photochemical behavior. The excited state pathways can involve intersystem crossing to triplet states, which are often implicated in photochemical reactions. Potential photochemical transformations could include electrocyclizations, rearrangements, or reactions with surrounding solvent molecules.

While specific photochemical studies on this compound are not widely reported, research on related diphenyl-substituted heterocyclic systems can provide valuable analogies. The excited states of these molecules can have different electronic distributions and geometries compared to the ground state, opening up unique reaction channels.

Kinetic Analysis of Chemical Reaction Steps and Rate-Determining Processes

Kinetic analysis is a powerful tool for elucidating the mechanisms of chemical reactions. By studying the rates of reaction under different conditions (e.g., varying reactant concentrations, temperature, pH), one can gain insights into the rate-determining step and the nature of the transition states involved.

For the nucleophilic aromatic substitution of this compound, a kinetic study would likely reveal the reaction order with respect to the nucleophile and the substrate. In a typical SNAr mechanism, the addition of the nucleophile to the aromatic ring is the rate-determining step. Therefore, the reaction rate would be expected to be first order in both the pyrimidine and the nucleophile.

Kinetic studies on the rearrangement of isopyrimidines to pyrimidines have been conducted using techniques like pulse radiolysis. rsc.org These studies have shown that the rearrangement can be catalyzed by protons or hydroxide (B78521) ions, and the rate constants for these processes have been determined. rsc.org For instance, the rearrangement of isouracil to uracil (B121893) is proton-catalyzed with a rate constant of 1.8 × 107 L mol–1 s–1. rsc.org

In the context of the ANRORC mechanism, kinetic analysis can help to distinguish it from the SNAr pathway. The rate-determining step in an ANRORC reaction could be the initial nucleophilic addition, the ring-opening, or the ring-closure step, depending on the specific system. Detailed kinetic modeling, often in conjunction with computational studies, is necessary to unravel these complex reaction networks.

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating how such data could be presented.

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.010.011.5 x 10-5
20.020.013.0 x 10-5
30.010.023.0 x 10-5

This hypothetical data suggests that the reaction is first order with respect to both the pyrimidine and the nucleophile, which would be consistent with a rate-determining nucleophilic addition step in either an SNAr or ANRORC mechanism. Further experiments, such as isotopic labeling, would be required to definitively distinguish between these pathways.

Iv. Advanced Spectroscopic Characterization of 2 Ethoxy 4,6 Diphenylpyrimidine

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary and provide a molecular fingerprint that is unique to the compound's structure and bonding. core.ac.uknih.govijcce.ac.ir

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-ethoxy-4,6-diphenylpyrimidine will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic phenyl rings and the aliphatic ethoxy group. The C-O stretching vibrations of the ethoxy group will also be prominent. The pyrimidine (B1678525) ring itself will give rise to a series of complex ring stretching and bending vibrations. The presence of C=N and C=C bonds within the pyrimidine and phenyl rings will result in characteristic absorptions in the double bond region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
C=N Stretch1600 - 1500Medium to Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch1260 - 1000Strong
Aromatic C-H Bend900 - 675Strong

Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint. researchgate.netnih.gov

Table 4: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Phenyl Ring Breathing1000 - 990Strong
Pyrimidine Ring Breathing800 - 700Medium
C-C Stretch (Phenyl-Pyrimidine)1250 - 1150Medium

Note: The predicted data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of newly synthesized compounds and for deducing their structure by analyzing fragmentation patterns. For this compound, electron impact (EI) mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₂₀H₁₈N₂O. The analysis of the fragmentation pathways provides a molecular fingerprint, corroborating the compound's structure.

Predicted Fragmentation Pattern:

The initial ionization of this compound would generate the molecular ion. Subsequent fragmentation would likely proceed through several key pathways:

Alpha-Cleavage of the Ethoxy Group: The bond between the ethyl group and the oxygen atom is susceptible to cleavage, a common fragmentation pathway for ethers. libretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a rearrangement.

Cleavage of the Ether Bond: The C-O bond between the pyrimidine ring and the ethoxy group can break, leading to the formation of a highly stable diphenylpyrimidine cation.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage, although it is a relatively stable aromatic system. researchgate.net This can lead to the loss of small neutral molecules like HCN.

Loss of the Phenyl Groups: Fragmentation involving the cleavage of the bonds connecting the phenyl groups to the pyrimidine ring can also occur, though it is generally less favored than the initial loss of the ethoxy group.

A summary of the predicted major fragments and their corresponding mass-to-charge ratios (m/z) is presented in the interactive table below.

Predicted Fragment Ion Structure m/z (Predicted) Plausible Fragmentation Pathway
[M]⁺[C₂₀H₁₈N₂O]⁺286Molecular Ion
[M - C₂H₅]⁺[C₁₈H₁₃N₂O]⁺257Loss of an ethyl radical from the ethoxy group
[M - C₂H₄]⁺[C₁₈H₁₄N₂O]⁺258Loss of ethylene via McLafferty-type rearrangement
[C₁₆H₁₁N₂]⁺Diphenylpyrimidine cation231Cleavage of the C-O ether bond with loss of the ethoxy radical
[C₆H₅]⁺Phenyl cation77Cleavage of a phenyl group

Note: The relative intensities of these peaks would depend on the stability of the resulting ions and the specific conditions of the mass spectrometry experiment.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are pivotal in characterizing the photophysical properties of this compound. These techniques provide information on the electronic transitions within the molecule and its behavior in the excited state. The presence of the diphenylpyrimidine core suggests that the compound will exhibit interesting photophysical properties. nih.govresearchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region. These absorptions are primarily attributed to π-π* electronic transitions within the conjugated system formed by the phenyl and pyrimidine rings. The substitution pattern, with two phenyl groups and an ethoxy group on the pyrimidine core, will influence the precise position and intensity of these absorption maxima (λmax). Based on data for similarly substituted pyrimidines, the main absorption bands are anticipated to appear in the range of 250-350 nm. researchgate.netacs.orgnih.gov The ethoxy group, being an electron-donating group, may cause a slight red-shift (bathochromic shift) of the absorption bands compared to an unsubstituted diphenylpyrimidine.

Electronic Emission (Fluorescence) Spectroscopy:

Upon excitation at a wavelength corresponding to its absorption bands, this compound is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the difference in geometry and electronic structure between the ground and excited states.

The fluorescence properties, including the emission maximum (λem) and the fluorescence quantum yield (Φf), are sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity). nih.govmdpi.com For many pyrimidine-based fluorophores, an increase in solvent polarity can lead to a red-shift in the emission spectrum, indicative of a more polar excited state. nih.govresearchgate.net The quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by the rigidity of the molecule and the presence of non-radiative decay pathways.

A summary of the expected photophysical properties is provided in the interactive table below, based on trends observed for structurally related compounds.

Photophysical Parameter Expected Range / Characteristics Influencing Factors
Absorption Maximum (λmax) 250 - 350 nmPhenyl and ethoxy substituents on the pyrimidine core.
Molar Absorptivity (ε) High, characteristic of π-π* transitions.The extent of the conjugated π-system.
Emission Maximum (λem) 350 - 450 nmSolvent polarity, with a potential red-shift in more polar solvents.
Stokes Shift Moderate to large.The change in dipole moment upon excitation.
Fluorescence Quantum Yield (Φf) Variable, dependent on solvent and temperature.Molecular rigidity and efficiency of intersystem crossing.

Note: The actual experimental values may vary and would require empirical measurement.

V. Computational and Theoretical Chemistry of 2 Ethoxy 4,6 Diphenylpyrimidine

Density Functional Theory (DFT) Calculations for Ground State Properties

Detailed investigations into the ground state properties of 2-ethoxy-4,6-diphenylpyrimidine are currently absent from the scientific literature. Such studies would typically involve:

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Behavior

Similarly, there is no available research on the excited state properties of this compound, which would be essential for understanding its interaction with light. This area of study would normally include:

Elucidation of Photophysical Mechanisms and Transitions:A detailed analysis of the electronic transitions that occur when the molecule is excited by light, which is key to understanding its photostability and luminescence characteristics.

While computational studies have been performed on other pyrimidine (B1678525) derivatives, the strict focus on this compound as per the user's request means that no specific data can be presented. The absence of such fundamental computational data highlights a specific area where further research is needed to fully characterize this compound and unlock its potential applications.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms involved in the synthesis of substituted pyrimidines like this compound. Such studies can elucidate the intricate steps of bond formation and breaking, identify key intermediates, and determine the energy barriers associated with transition states.

The synthesis of 2,4,6-trisubstituted pyrimidines can be achieved through various synthetic routes, including the annulation of α,β-unsaturated ketoximes with activated nitriles, which can be catalyzed by copper. acs.org Another efficient method is the transition metal-free Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes with amidines. rsc.org Computational studies of these types of reactions typically involve mapping the potential energy surface to identify the most plausible reaction pathway. For instance, in the formation of a pyrimidine ring, DFT calculations can be employed to explore different mechanistic possibilities and evaluate the energy barriers for each step. researchgate.net

A plausible reaction mechanism for the formation of a 2,4,6-trisubstituted pyrimidine, analogous to this compound, could be a [3+3] annulation-oxidation sequence. researchgate.net Theoretical investigations into such mechanisms would involve the calculation of the Gibbs free energy for reactants, intermediates, transition states, and products. The transition states are located as first-order saddle points on the potential energy surface, and their structures provide crucial information about the geometry of the molecule as it transforms from reactant to product.

For example, in the cyclization step to form the pyrimidine ring, computational models can predict the bond lengths and angles of the atoms involved in the transition state. The calculated activation energy for this step is a key determinant of the reaction rate. A hypothetical reaction pathway for the synthesis of a substituted pyrimidine, based on computational studies of similar systems, is presented in the table below. nih.gov

Reaction StepDescriptionCalculated Gibbs Free Energy Barrier (kcal/mol)
Knoevenagel CondensationInitial condensation of reactants15.8
Michael AdditionFormation of a key intermediate22.5
CyclizationIntramolecular ring closure to form the pyrimidine ring18.2
AromatizationFinal step to yield the stable aromatic pyrimidine-12.0 (overall reaction is exothermic)

This table presents hypothetical data based on computational studies of multicomponent reactions for the synthesis of related heterocyclic compounds. nih.gov

Quantum Chemical Analysis of Spectroscopic Data Correlation

Quantum chemical calculations are instrumental in the analysis and interpretation of spectroscopic data, such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By correlating theoretical calculations with experimental results, a deeper understanding of the molecular structure and electronic properties of this compound can be achieved.

DFT methods, particularly with the B3LYP functional and a suitable basis set like 6-311++G(d,p), are widely used to optimize the molecular geometry and predict vibrational frequencies. The calculated frequencies are often scaled to improve agreement with experimental data. Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule. nih.gov The influence of solvents on spectroscopic properties can also be modeled using approaches like the Polarizable Continuum Model (PCM). jchemrev.comnih.gov

The correlation between experimental and theoretical spectroscopic data for a related compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, demonstrates the accuracy of these computational methods. Similar correlations would be expected for this compound.

Vibrational Spectroscopy (FT-IR): The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, such as C=N stretching, C-H bending, and phenyl ring vibrations. The table below shows a hypothetical correlation between calculated and experimental FT-IR frequencies for key functional groups in a molecule structurally similar to this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (if applicable in precursor)34503430
C-H Aromatic Stretch31003095
C=N Stretch (pyrimidine ring)16201615
C=C Aromatic Stretch15801575
C-O-C Stretch (ethoxy group)12501245

This table presents hypothetical data based on DFT calculations for substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical values can then be compared with experimental data to aid in the structural elucidation of the compound. Studies on other substituted pyrimidines have shown a good linear correlation between calculated and experimental chemical shifts. nih.gov

Electronic Spectroscopy (UV-Vis): TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations help in understanding the nature of electronic transitions, often characterized as π → π* or n → π* transitions. The calculated HOMO-LUMO energy gap is also a key parameter related to the electronic properties and reactivity of the molecule. nih.gov

ParameterCalculated ValueExperimental Value
λmax (nm)275270
HOMO-LUMO Energy Gap (eV)4.50N/A
Oscillator Strength (f)0.85N/A

This table presents hypothetical data based on TD-DFT calculations for phenyl-substituted heterocyclic compounds. mdpi.com

Vi. Structural and Supramolecular Chemistry of 2 Ethoxy 4,6 Diphenylpyrimidine

Single-Crystal X-ray Diffraction Analysis

The crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile was determined by single-crystal X-ray diffraction, revealing its detailed molecular conformation and the arrangement of molecules within the crystal lattice. nih.gov

The analysis provides precise measurements of bond lengths and angles within the 2-methoxy-4,6-diphenylnicotinonitrile molecule. The core of the molecule consists of a pyridine (B92270) ring. Attached to this ring are two phenyl groups at positions 4 and 6, a methoxy (B1213986) group at position 2, and a nitrile group at position 3.

The bond lengths and angles are consistent with the hybridisation states of the constituent atoms. The aromatic C-C bonds within the pyridine and phenyl rings exhibit lengths intermediate between those of single and double bonds, characteristic of delocalized π-electron systems. The C-N bonds within the pyridine ring also show typical aromatic bond lengths. The bond connecting the methoxy group to the pyridine ring (C-O) and the bonds within the methoxy group (O-C) have lengths consistent with single bonds.

A selection of key bond lengths for 2-methoxy-4,6-diphenylnicotinonitrile is presented in the table below.

BondLength (Å)
C(pyridine)-C(phenyl)~1.49
C(pyridine)-N~1.34
C(pyridine)-O(methoxy)~1.35
O(methoxy)-C(methyl)~1.43
C(phenyl)-C(phenyl)~1.38-1.40

Note: These are approximate values derived from typical bond lengths in similar structures and the provided research context. For exact values, direct access to the crystallographic information file (CIF) is required.

In the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, the two phenyl rings are not coplanar with the central pyridine ring. They are twisted with respect to the pyridine ring at specific dihedral angles. This twisting is a common feature in such multi-ring systems and is a result of steric hindrance between the hydrogen atoms on adjacent rings. The methoxy group also exhibits a specific conformational preference relative to the pyridine ring. nih.gov

Key dihedral angles for 2-methoxy-4,6-diphenylnicotinonitrile are summarized in the table below.

Dihedral AngleAngle (°)
Phenyl ring 1 vs. Pyridine ring10.90 (10)
Phenyl ring 2 vs. Pyridine ring42.14 (6)
Phenyl ring 1 vs. Phenyl ring 235.7 (2)
C(pyridine)-O(methoxy)-C(methyl)-N(pyridine)4.9 (2)

Data sourced from a study on 2-methoxy-4,6-diphenylnicotinonitrile. nih.gov

Characterization of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. These interactions, although individually weak, collectively determine the stability and properties of the crystalline material.

Aromatic rings, with their delocalized π-electron systems, can engage in attractive, non-covalent interactions known as π-stacking. These interactions are crucial in the packing of many aromatic compounds. In the crystal structure of 2-methoxy-4,6-diphenylnicotinonitrile, the relative orientation of the phenyl and pyridine rings of adjacent molecules can lead to π-stacking interactions. The degree of overlap and the distance between the rings determine the strength of these interactions. The observed dihedral angles between the rings are a consequence of the balance between these attractive π-stacking forces and the steric repulsion between the atoms of the interacting molecules.

Supramolecular Assemblies and Crystal Engineering

Formation of Dimeric and Higher-Order Molecular Motifs

No experimental data is available in the scientific literature regarding the formation of dimeric or higher-order molecular motifs for 2-ethoxy-4,6-diphenylpyrimidine. A crystal structure determination would be required to identify the intermolecular interactions, such as C–H···N or π–π stacking interactions, that would govern the formation of any supramolecular assemblies.

Investigation of Polymorphism and Pseudopolymorphism

There are no published studies on the polymorphism or pseudopolymorphism of this compound. The existence of different crystalline forms (polymorphs) or solvates/hydrates (pseudopolymorphs) has not been investigated or reported.

Crystal-to-Crystal Transformations and Their Driving Forces

In the absence of any identified polymorphs or pseudopolymorphs, there is no information available on any potential crystal-to-crystal transformations for this compound. The study of such transformations and their driving forces, such as temperature or solvent mediation, is contingent on the initial discovery of multiple crystalline forms.

Vii. Applications of 2 Ethoxy 4,6 Diphenylpyrimidine and Its Derivatives in Advanced Materials Science

Coordination Chemistry and Metal Complexes

Exploration of Photoluminescent Properties of Coordination Polymers and Metal Complexes

A thorough review of the current scientific literature reveals a significant gap in the specific investigation of the photoluminescent properties of coordination polymers and metal complexes that incorporate 2-ethoxy-4,6-diphenylpyrimidine as a ligand. While the broader class of pyrimidine (B1678525) derivatives is a subject of considerable interest in materials science for its electronic and photophysical properties, research has predominantly focused on other substituted pyrimidines. nih.govspiedigitallibrary.org

Despite the absence of direct experimental data, the molecular architecture of This compound provides a strong theoretical basis for its potential application in the creation of novel luminescent coordination compounds. The core pyrimidine ring is inherently electron-deficient, a characteristic that is frequently leveraged in the design of advanced materials for applications such as organic light-emitting diodes (OLEDs). nih.govspiedigitallibrary.org The presence of phenyl groups at the 4 and 6 positions extends the π-conjugated system, a fundamental feature of many organic molecules that exhibit fluorescence and phosphorescence. researchgate.net

The nitrogen atoms of the pyrimidine ring, with their available lone pair electrons, present viable coordination sites for metal ions. spiedigitallibrary.org The formation of coordination polymers or discrete metal complexes can profoundly alter the photophysical behavior of the organic ligand through several mechanisms:

Enhanced Luminescence through Rigidification: Coordination to a metal center can restrict the intramolecular rotational and vibrational motions of the ligand. This increased rigidity often curtails non-radiative decay pathways, leading to a significant enhancement of the photoluminescence quantum yield. researchgate.net

Emergence of New Electronic Transitions: The orbital interactions between the metal ion and the pyrimidine ligand can give rise to new electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). These new transitions can result in the appearance of distinct emission bands, often in the visible region of the electromagnetic spectrum. nih.gov

Phosphorescence via the Heavy Atom Effect: The incorporation of a heavy metal ion into the complex can facilitate intersystem crossing from the singlet excited state to the triplet excited state. This process, known as the heavy atom effect, can lead to the observation of long-lived phosphorescence. nih.govnih.gov

Insights from studies on analogous pyrimidine derivatives can be used to infer the potential luminescent characteristics of coordination compounds based on This compound . For instance, a one-dimensional coordination polymer constructed from copper(I) iodide and 2-(diphenylphosphino)pyrimidine has been synthesized and demonstrated to exhibit broad-band photoluminescence at room temperature in the solid state. researchgate.net In this structure, both a pyrimidine nitrogen and the phosphorus atom of the phosphino (B1201336) substituent coordinate to the copper centers, illustrating the versatility of pyrimidine-based ligands.

Furthermore, research into various pyrimidine derivatives has highlighted their role as versatile building blocks for luminescent materials. Certain pyrimidine-based chromophores, for example, display tunable emission properties, where the color of the emitted light is responsive to external stimuli such as protonation. rsc.org This suggests that coordination polymers incorporating This compound could be engineered to exhibit stimuli-responsive luminescence, a desirable property for chemical sensors.

While awaiting experimental validation, theoretical approaches such as Density Functional Theory (DFT) could provide valuable predictions regarding the electronic structure and photophysical properties of hypothetical coordination polymers of This compound . Such computational methods have been effectively utilized to understand the intramolecular charge transfer dynamics and emission characteristics of other complex pyrimidine-containing systems. spiedigitallibrary.org

Viii. Structure Property Relationship Studies in Chemical and Material Contexts

Correlating Molecular Structure with Electronic and Photophysical Properties

The electronic and photophysical properties of pyrimidine (B1678525) derivatives are intrinsically linked to their molecular structure. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it an effective electron acceptor. mdpi.comspiedigitallibrary.orgresearchgate.net This characteristic is fundamental to the electronic behavior of 2-ethoxy-4,6-diphenylpyrimidine. The phenyl groups attached at the 4 and 6 positions, and the ethoxy group at the 2 position, further modulate these properties.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships. researchgate.netscispace.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's stability and its absorption and emission characteristics. scispace.com In substituted pyrimidines, the nature of the substituent groups can significantly alter these energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level, often resulting in a smaller energy gap. rdd.edu.iq

In the case of this compound, the ethoxy group acts as an electron-donating group, while the phenyl rings can act as π-electron systems that can be either donating or withdrawing depending on their own substitutions. This interplay influences the intramolecular charge transfer (ICT) characteristics of the molecule, which are crucial for its photophysical properties. The ICT nature of excited states can be affected by solvent polarity, with more polar solvents often stabilizing the charge-separated state and leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.netmdpi.com

The photophysical properties of related diphenylpyrimidine derivatives have been investigated for their potential in various applications. For example, studies on similar compounds have shown that modifications to the donor and acceptor moieties can tune the emission color from blue to green. mdpi.comnih.gov The introduction of different functional groups can also influence the quantum yield of fluorescence and the balance between fluorescent and phosphorescent decay pathways. researchgate.net

Table 1: Theoretical Electronic Properties of Substituted Pyrimidine Derivatives This table presents representative data from computational studies on various pyrimidine derivatives to illustrate the impact of substituents on electronic properties. The data is illustrative and not specific to this compound unless cited.

Derivative TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Study Focus
Diamino-phenyl-pyrimidines~ -5.8~ -1.8~ 4.0Investigation of substituent effects on electronic and structural properties. researchgate.net
Phenyl-selenadiazole~ -6.5~ -2.5~ 4.0Analysis of substituent effects on electronic properties and reactivity. rdd.edu.iq
Amino-substituted perylenes~ -5.0~ -2.5~ 2.5Tuning photophysical and electrochemical properties. nih.gov
Substituted diphenyl butadiynes~ -6.0~ -2.0~ 4.0Understanding electronic absorption and emission energies. rsc.org

Note: The values presented are generalized from the cited literature and serve to demonstrate trends.

Influence of Structural Modifications on Solid-State Packing and Supramolecular Interactions

Structural modifications, even subtle ones, can have a profound impact on solid-state packing. For instance, the introduction of different substituents on the phenyl rings could either enhance or hinder π-π stacking. mdpi.com The replacement of a hydrogen atom with a fluorine atom, for example, can introduce C-F···π or F···H interactions, leading to different packing arrangements. mdpi.com

The conformation adopted by the molecule in the solid state can also be influenced by the crystallization conditions, potentially leading to polymorphism—the existence of multiple crystal forms. Each polymorph can exhibit different physical properties, including solubility, melting point, and even photophysical behavior in the solid state.

Impact of Molecular Design on Performance in Advanced Material Applications

The rational design of molecules like this compound is a cornerstone of developing advanced organic materials. mdpi.com The electron-deficient nature of the pyrimidine core makes it a valuable building block for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgresearchgate.net In OLEDs, pyrimidine derivatives can function as electron-transport materials, host materials for phosphorescent emitters, or as part of the emissive molecule itself. spiedigitallibrary.org

The performance of these materials is directly tied to their molecular structure. For instance, in the design of emitters for OLEDs, the energy levels of the HOMO and LUMO must be appropriately aligned with those of adjacent layers to ensure efficient charge injection and transport. The triplet energy of host materials is also a critical parameter for efficient phosphorescent OLEDs. spiedigitallibrary.org By modifying the substituents on the pyrimidine core, researchers can fine-tune these energy levels. For example, attaching strong electron-donating groups can increase the HOMO level, facilitating hole injection, while also potentially altering the emission wavelength. mdpi.comnih.gov

Studies on various diphenylpyrimidine derivatives have demonstrated their potential as dual inhibitors for certain enzymes, highlighting the role of molecular design in biomedical applications. nih.govnih.gov The specific arrangement of the phenyl groups and other substituents is key to achieving high binding affinity and selectivity.

Furthermore, pyrimidine derivatives are explored as fluorescent sensors. The sensitivity and selectivity of such sensors depend on how the molecular structure interacts with the target analyte, often leading to a change in the fluorescence output. mdpi.com The design principles learned from studying the structure-property relationships of compounds like this compound are therefore transferable to a wide range of functional organic materials.

Table 2: Application-Relevant Properties of Pyrimidine Derivatives This table summarizes key properties of various pyrimidine derivatives and their relevance to specific applications, based on findings from the cited literature.

Compound TypeKey PropertyApplicationReference
Phenyl Pyrimidine DerivativesHigh thermal stability, tunable emissionOLED Emitters mdpi.comnih.gov
Bipolar Pyrimidine HostsHigh triplet energy (e.g., 2.64 eV, 2.89 eV)Blue Phosphorescent OLEDs spiedigitallibrary.org
Diphenylpyrimidine DerivativesPotent enzyme inhibition (IC50 in nM range)Anticancer Agents nih.gov
Amino-diphenylnicotinonitrilesSolvent-dependent fluorescenceFluorescent Sensors mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-4,6-diphenylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclization : Start with urea derivatives or thiourea to form the pyrimidine core. Ethoxy groups are introduced via alkylation (e.g., using ethyl iodide) .

Substitution : Introduce phenyl groups at positions 4 and 6 through nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, Suzuki-Miyaura coupling with phenylboronic acids under palladium catalysis can achieve diarylation .

Optimization : Key parameters include solvent polarity (DMF or THF), temperature (80–120°C), and catalyst choice (Pd(PPh₃)₄). Yields improve with anhydrous conditions and inert atmospheres .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The ethoxy group appears as a triplet (δ 1.3–1.5 ppm for CH₃) and quartet (δ 4.0–4.5 ppm for CH₂). Aromatic protons from phenyl groups show splitting in δ 6.8–8.0 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities. Retention time correlates with logP (predicted ~3.2 for lipophilic phenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (expected m/z ~333.16 for C₁₈H₁₇N₂O) .

Q. What are the common reactivity patterns of this compound in substitution reactions?

Methodological Answer:

  • Electrophilic Substitution : The pyrimidine ring’s electron-deficient nature allows halogenation (e.g., bromination at position 5 using NBS) .
  • Nucleophilic Attack : Ethoxy groups at position 2 can undergo hydrolysis to hydroxyl derivatives under acidic/basic conditions .
  • Cross-Coupling : Phenyl groups at positions 4/6 participate in Suzuki reactions to introduce aryl/heteroaryl substituents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO/LUMO energies. The electron-withdrawing pyrimidine core lowers LUMO, enhancing electrophilicity.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals charge density at positions 2 (ethoxy) and 4/6 (phenyl), guiding reactivity predictions .

Q. How to resolve contradictions in spectroscopic data for structurally similar pyrimidine derivatives?

Methodological Answer:

  • Case Study : If NMR signals overlap (e.g., phenyl vs. pyrimidine protons), use 2D techniques (HSQC, HMBC) to assign correlations.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, dihedral angles between phenyl and pyrimidine rings indicate steric effects .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reactions via in-situ IR or LC-MS. Position 5 is most reactive due to para-directing effects of ethoxy and electron-deficient ring.
  • Isotopic Labeling : Use deuterated reagents to track proton transfer pathways in hydrolysis or amination .

Q. How to evaluate the biological activity of this compound derivatives against cancer targets?

Methodological Answer:

  • In Vitro Assays : Screen against kinase inhibitors (e.g., EGFR, BRAF) using fluorescence-based ATP competition assays.
  • Molecular Docking : Simulate binding to ATP-binding pockets (PDB: 1M17). The phenyl groups may engage in π-π stacking with tyrosine residues .

Q. What solvent effects dominate in cross-coupling reactions involving this compound?

Methodological Answer:

  • Polar Aprotic Solvents : DMF enhances palladium catalyst activity but may increase side reactions.
  • Mixed Solvents : THF/water mixtures improve solubility of boronic acid coupling partners, optimizing Suzuki reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.